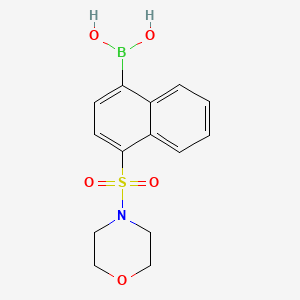
(4-(Morpholinosulfonyl)naphthalen-1-yl)boronic acid
Overview
Description
“(4-(Morpholinosulfonyl)naphthalen-1-yl)boronic acid” is an organic compound . It is used in various research and development applications .
Synthesis Analysis
While specific synthesis methods for this compound were not found, boronic acids and their derivatives are generally synthesized through borylation approaches . Protodeboronation, a process involving the removal of a boron group, is also a common reaction involving boronic esters .Molecular Structure Analysis
The molecular structure of this compound includes a morpholinosulfonyl group attached to a naphthalen-1-yl group, which is further attached to a boronic acid group .Chemical Reactions Analysis
Boronic acids, such as this compound, are known to undergo various chemical reactions. They can form reversible covalent bonds with 1,2- and 1,3-diols . They are also involved in Suzuki-Miyaura coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula, C14H16BNO5S, and molecular weight, 321.16 .Scientific Research Applications
Analytical Chemistry Applications
Boronic acids, including naphthalene-based derivatives, are utilized as fluorescent labeling reagents for the determination of diol compounds by High-Performance Liquid Chromatography (HPLC). These compounds offer a way to detect sugars and other diol-containing molecules with high sensitivity due to their fluorescence properties (Terado et al., 2000).
Supramolecular Chemistry
Naphthalene-based boronic acids are key components in supramolecular assemblies, demonstrating the ability to form various structural motifs such as chains, layers, and channels. These compounds exhibit significant versatility in their interactions, leading to the generation of distinct solvatomorphs and polymorphs, which are essential for understanding molecular interactions and designing new materials (Białek et al., 2013).
Biotechnology Applications
In biotechnology, boronic acids, specifically those derived from naphthalene, have been explored for the extraction and purification of sugars from biomass. These compounds can selectively bind to sugar molecules, facilitating their extraction and purification from complex mixtures. This application is particularly relevant in the context of producing renewable biofuels and biochemicals from plant materials (Griffin & Shu, 2004).
Sensing Applications
Naphthalene-based boronic acid derivatives have been developed as sensors for saccharides, exploiting their fluorescent properties. These sensors can operate under physiological conditions, making them suitable for bioanalytical applications, such as monitoring glucose levels in biological fluids (Gao, Zhang, & Wang, 2005).
Future Directions
properties
IUPAC Name |
(4-morpholin-4-ylsulfonylnaphthalen-1-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BNO5S/c17-15(18)13-5-6-14(12-4-2-1-3-11(12)13)22(19,20)16-7-9-21-10-8-16/h1-6,17-18H,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAICPMRZCYBPQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C2=CC=CC=C12)S(=O)(=O)N3CCOCC3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Morpholinosulfonyl)naphthalen-1-yl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Oxa-8-azaspiro[4.5]decane hemioxalate](/img/structure/B1434140.png)
![1-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]piperazine hydrochloride](/img/structure/B1434141.png)
![N-[3-(3-oxobutanoyl)phenyl]acetamide](/img/structure/B1434143.png)


![Methyl 4-[(4-fluorophenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1434150.png)
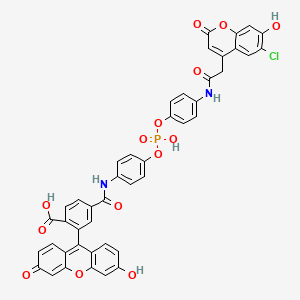
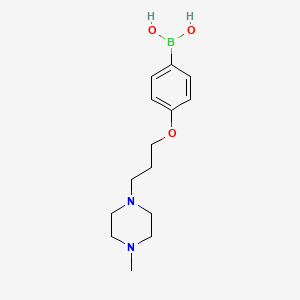
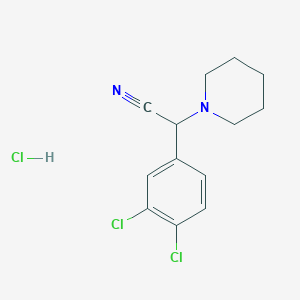
![Methyl 2-[(chloroacetyl)amino]-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate](/img/structure/B1434158.png)
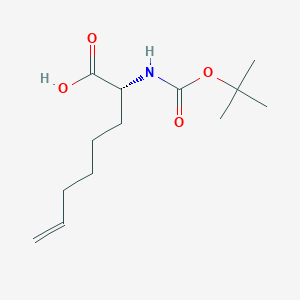

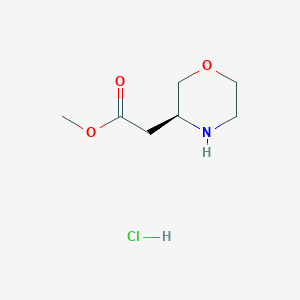
![Methyl 4-[(3-methylphenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1434162.png)